Cas no 82-98-4 (Piperidolate)
Piperidolate Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethylpiperidin-3-yl 2,2-diphenylacetate
- 1-ethyl-3-piperidyl diphenylacetate
- Piperidolate
- (1-ethylpiperidin-3-yl) 2,2-diphenylacetate
- 1-Aethyl-3-benzhydrylcarbonyloxy-piperidin
- Dactil
- diphenylacetic acid-(1-ethyl-[3]piperidyl ester)
- Diphenylessigsaeure-(1-aethyl-[3]piperidylester)
- Diphenylessigsaeure-(1-aethyl-piperidin-3-yl-ester)
- Diphenylessigsaeure-(1-ethyl-piperidin-3-yl-ester)
- EINECS 201-449-7
- JB 305
- N-Ethyl-3-piperidyl diphenylacetate
- Piperidolate [INN:BAN]
- Piperidolato [INN-Spanish]
- Piperidolatum [INN-Latin]
- Diphenylacetic acid, 1-ethyl-3-piperidyl ester
- 1087 A.N.
- 3-Piperidinol, 1-ethyl-, diphenylacetate (ester)
- Piperidolato
- Piperidolatum
- Benzeneacetic acid, .alpha.-phenyl-, 1-ethyl-3-piperidinyl ester
- AN 1087
- BR
- 3-Piperidinol, 1-ethyl-, diphenylacetate (ester) (8CI)
- Acetic acid, diphenyl-, 1-ethyl-3-piperidyl ester (6CI, 7CI, 8CI)
- CAS_82-98-4
- HY-B0962A
- 1-Ethyl-3-piperidinyl diphenylacetate #
- Prestwick2_001055
- Spectrum4_000737
- AB00053633_07
- UNII-RJO31255V9
- MS-24807
- 1087 A.N.; BRN 0031110; Dactil; JB 305; Piperidolatum
- Spectrum2_001073
- JB-305
- RJO31255V9
- DB13351
- Benzeneacetic acid,.alpha.-phenyl-, 1-ethyl-3-piperidinyl ester
- Spectrum3_001524
- Spectrum5_001067
- KTHVBAZBLKXIHZ-UHFFFAOYSA-N
- Q7197354
- Prestwick0_001055
- BCP31766
- 82-98-4
- CHEMBL1623992
- NSC_4839
- Benzeneacetic acid, alpha-phenyl-, 1-ethyl-3-piperidinyl ester
- AB00053633
- Piperidolate (INN)
- KBioGR_001034
- KBioSS_001863
- BDBM82378
- ACETIC ACID, DIPHENYL-, 1-ETHYL-3-PIPERIDYL ESTER
- CHEBI:91986
- BRD-A97479839-003-05-9
- KBio2_006999
- PIPERIDOLATE [MI]
- BRN 0031110
- IDI1_000112
- 2,2-diphenylacetic acid (1-ethyl-3-piperidinyl) ester
- KBio3_002408
- NS00001521
- SPBio_001086
- SCHEMBL249131
- 1087-A.N.
- Prestwick3_001055
- EX-A3194
- Spectrum_001383
- DivK1c_000112
- SBI-0051738.P002
- BSPBio_001010
- SPBio_002935
- NCGC00178395-02
- KBio2_001863
- AKOS016013077
- Prestwick1_001055
- CS-4447
- KBio2_004431
- MFCD00242588
- DTXSID7048164
- 3-Piperidinol, 1-ethyl-, diphenylacetate
- D08382
- BPBio1_001112
- PIPERIDOLATE [WHO-DD]
- AC-35671
- BSPBio_002908
- NCGC00178395-01
- BRD-A97479839-003-08-3
- NINDS_000112
- L001277
- (1-ethyl-3-piperidyl) 2,2-diphenylacetate
- KBio1_000112
- PIPERIDOLATE [INN]
- Piperidolate?
- A03AA30
- Dactil (TN)
- Benzeneacetic acid, alpha-phenyl-, 1-ethyl-3-piperidinyl ester (9CI)
- Piperidolato (INN-Spanish)
- Piperidolatum (INN-Latin)
- BRD-A97479839-003-13-3
- DTXCID2027834
- 4-21-00-00028 (Beilstein Handbook Reference)
-
- MDL: P195207
- Inchi: 1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3
- InChI Key: KTHVBAZBLKXIHZ-UHFFFAOYSA-N
- SMILES: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)OC1CCCN(CC)C1
Computed Properties
- Exact Mass: 323.18900
- Monoisotopic Mass: 323.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 29.5
- Molecular Weight: 323.4
Experimental Properties
- Color/Form: No data available
- Density: 1.11
- Melting Point: No data available
- Boiling Point: bp0.18 191-192°
- Flash Point: 136°C
- Refractive Index: 1.583
- Solubility: 生物体外In Vitro:DMSO溶解度≥ 150 mg/mL(463.78 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 29.54000
- LogP: 3.78390
Piperidolate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 23/24/25
- Safety Instruction: 36/37/39-45
-
Hazardous Material Identification:
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Piperidolate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperidolate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P849231-50mg |
Piperidolate |
82-98-4 | 98% | 50mg |
1,233.00 | 2021-05-17 | |
| Chemenu | CM179288-250mg |
1-ethylpiperidin-3-yl 2,2-diphenylacetate |
82-98-4 | 98% | 250mg |
$234 | 2021-08-05 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7405-10 mg |
Piperidolate |
82-98-4 | 98.00% | 10mg |
¥550.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7405-50 mg |
Piperidolate |
82-98-4 | 98.00% | 50mg |
¥1250.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7405-100 mg |
Piperidolate |
82-98-4 | 98.00% | 100MG |
¥1740.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7405-200 mg |
Piperidolate |
82-98-4 | 98.00% | 200mg |
¥2370.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7405-1 mL * 10 mM (in DMSO) |
Piperidolate |
82-98-4 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥1600.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59260-50mg |
(1-ethylpiperidin-3-yl) 2,2-diphenylacetate |
82-98-4 | 50mg |
¥1338.0 | 2021-09-04 | ||
| ChemScence | CS-4447-100mg |
Piperidolate |
82-98-4 | 99.34% | 100mg |
$228.0 | 2022-04-26 | |
| ChemScence | CS-4447-200mg |
Piperidolate |
82-98-4 | 99.34% | 200mg |
$312.0 | 2022-04-26 |
Piperidolate Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Piperidolate
Comprehensive Overview of Piperidolate (CAS No. 82-98-4): Mechanism, Applications, and Research Insights
Piperidolate, identified by its CAS number 82-98-4, is a bioactive compound with a well-documented history in pharmacological research. This anticholinergic agent belongs to the class of muscarinic receptor antagonists, which has garnered attention for its potential therapeutic applications. The compound's molecular structure features a piperidine core, a common motif in drug design due to its versatility in modulating biological targets. Researchers have explored Piperidolate's efficacy in managing smooth muscle spasms, particularly in the gastrointestinal and urinary tracts, making it a subject of interest in spasmolytic drug development.
In recent years, the scientific community has shown renewed interest in Piperidolate due to advancements in precision medicine and targeted drug delivery systems. With the rise of personalized healthcare, questions like "How does Piperidolate compare to modern antispasmodics?" or "Can Piperidolate be repurposed for neurological conditions?" frequently appear in academic searches. These inquiries reflect the compound's untapped potential beyond its traditional uses. Studies suggest that its selective receptor binding profile may offer advantages over broader-spectrum anticholinergics, reducing side effects like dry mouth or blurred vision.
The synthesis of Piperidolate involves a multi-step process that highlights the importance of stereochemical control in pharmaceutical manufacturing. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy are critical for verifying the purity of CAS 82-98-4, especially given the growing emphasis on pharmaceutical quality standards in regulatory frameworks. This aligns with current industry trends where "impurity profiling of APIs" and "green chemistry in drug synthesis" rank high among researcher priorities.
From a commercial perspective, Piperidolate remains relevant in niche markets, particularly where older drugs with established safety profiles are reevaluated for new indications. The compound's stability under various pH conditions makes it a candidate for reformulation into extended-release preparations, addressing modern demands for patient compliance optimization. Furthermore, its interaction with cholinergic pathways continues to inspire research into age-related disorders, coinciding with global interest in neurodegenerative disease therapeutics.
Emerging discussions in computational pharmacology have positioned Piperidolate as a case study for molecular docking simulations. Such analyses help predict how structural modifications could enhance its receptor subtype specificity—a hot topic in AI-driven drug discovery forums. This interdisciplinary approach bridges traditional pharmacology with cutting-edge bioinformatics tools, answering frequent search queries like "in silico modeling of anticholinergics" or "structure-activity relationships of Piperidolate derivatives."
Environmental considerations also play a role in contemporary Piperidolate research. With increasing scrutiny on pharmaceutical pollution, studies now examine the compound's biodegradation pathways—addressing ecological concerns while maintaining therapeutic value. This dual focus responds to trending searches about "sustainable drug design" and "eco-friendly pharmacokinetics," demonstrating how legacy compounds adapt to 21st-century scientific priorities.
In conclusion, Piperidolate (82-98-4) exemplifies how classical pharmacological agents continue to inform modern medicine. Its evolving narrative—from a mid-20th-century spasmolytic to a candidate for drug repurposing—reflects broader shifts toward translational research. As databases expand with new findings about its metabolite interactions and therapeutic windows, this compound maintains its relevance across both academic and applied pharmaceutical sciences.
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